Methyl 5,6,7,8-Tetradehydro Risperidone

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-Tetradehydro Risperidone involves the reaction of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in dry methanol under pressure at temperatures between 65 and 90°C . The product is then recovered using a methanol/water mixture and can be recrystallized from an alcohol if desired .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for use as an internal standard in analytical applications .

化学反应分析

Types of Reactions

Methyl 5,6,7,8-Tetradehydro Risperidone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated products .

科学研究应用

Pharmacological Applications

Methyl 5,6,7,8-Tetradehydro Risperidone serves as an important compound in the study of neuropharmacology. Its structural similarities to Risperidone allow researchers to investigate its potential as an antipsychotic agent with possibly enhanced efficacy or reduced side effects.

- Antipsychotic Research : Studies have indicated that derivatives of Risperidone may exhibit modified receptor binding profiles. For instance, this compound could be explored for its effects on dopamine and serotonin receptors, which are critical in treating schizophrenia and bipolar disorder .

- Neurokinin Receptor Modulation : Recent patents suggest that compounds similar to this compound can act as selective antagonists for neurokinin-3 receptors (NK-3), which are implicated in various central nervous system disorders such as anxiety and depression .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as an internal standard in the quantitative analysis of Risperidone. This application is crucial for ensuring accuracy in pharmacokinetic studies and therapeutic drug monitoring.

- Quantitative Analysis : The compound's stability and distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) methods aimed at quantifying Risperidone levels in biological samples .

- Stability Studies : Research has shown that this compound can be used to assess the photostability of Risperidone formulations. Understanding the degradation pathways of these compounds can inform better formulation strategies .

Therapeutic Investigations

The therapeutic potential of this compound extends to various medical conditions beyond psychosis.

- Cancer Research : There is emerging interest in the role of antipsychotic medications in cancer therapy. Some studies suggest that compounds related to Risperidone may have effects on tumor growth inhibition or modulation of cancer-related pathways .

- Pain Management : Given its pharmacological profile, this compound might also be investigated for its potential analgesic properties. Its influence on neurotransmitter systems could provide insights into new pain management strategies .

Case Studies and Research Findings

作用机制

The mechanism of action of Methyl 5,6,7,8-Tetradehydro Risperidone is similar to that of risperidone. It primarily acts by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic and mesocortical pathways, which are associated with schizophrenia and mood disorders .

相似化合物的比较

Similar Compounds

Risperidone: The parent compound, used widely as an antipsychotic medication.

Paliperidone: The primary active metabolite of risperidone, also used as an antipsychotic.

Iloperidone: Another antipsychotic with a similar mechanism of action.

Uniqueness

Methyl 5,6,7,8-Tetradehydro Risperidone is unique in its application as an internal standard for the quantitative analysis of risperidone. Its structural modifications provide stability and specificity in analytical methods, making it a valuable tool in pharmaceutical research and quality control .

生物活性

Methyl 5,6,7,8-Tetradehydro Risperidone is a derivative of risperidone, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. This compound exhibits significant biological activity through its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing side effects.

This compound primarily acts as an antagonist at the 5-HT2A and D2 dopamine receptors. The compound's affinity for these receptors is critical in mediating its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with typical antipsychotics.

- 5-HT2A Receptor Antagonism : This mechanism contributes to the reduction of psychotic symptoms and has been linked to improved mood and cognitive function in patients.

- D2 Receptor Antagonism : The blockade of D2 receptors helps alleviate positive symptoms of schizophrenia but can lead to side effects at higher doses.

Pharmacological Profile

The pharmacological profile of this compound can be summarized in the following table:

| Receptor | Action | Affinity (Ki) |

|---|---|---|

| 5-HT2A | Antagonist | 0.4 nM |

| D2 | Antagonist | 3.13 nM |

| D1 | Moderate Affinity | Not specified |

| α1-adrenergic | Low Affinity | Not specified |

| H1 | Low Affinity | Not specified |

Case Studies and Research Findings

- Epigenetic Effects : A study investigated the effects of risperidone on DNA methylation changes in dopamine receptors within mouse models exposed to social defeat stress. Results indicated that administration of risperidone reversed altered methylation patterns in key brain regions, suggesting potential epigenetic mechanisms underlying its efficacy .

- Long-Acting Injectable Formulations : Research on long-acting injectable formulations of risperidone (which includes derivatives like this compound) has shown improved adherence and sustained therapeutic levels in patients with schizophrenia. These formulations help maintain stable plasma concentrations and reduce the frequency of dosing .

- Comparative Efficacy : A comparative study highlighted that this compound exhibited enhanced efficacy over traditional formulations in specific patient populations. The study emphasized the importance of receptor selectivity and dosing strategies to optimize treatment outcomes .

Safety Profile

While this compound is generally well-tolerated, potential side effects include:

- Sedation

- Weight gain

- Metabolic syndrome

- Extrapyramidal symptoms (EPS) at higher doses

Monitoring for these side effects is essential during treatment.

属性

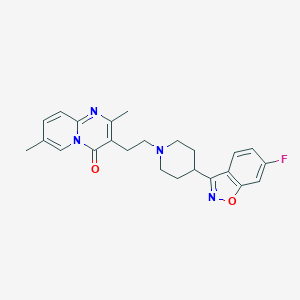

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-15-3-6-22-26-16(2)19(24(30)29(22)14-15)9-12-28-10-7-17(8-11-28)23-20-5-4-18(25)13-21(20)31-27-23/h3-6,13-14,17H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJBJGOMUWKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559525 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-08-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。